3-(Difluoromethyl)-4-(2-ethoxyethoxy)aniline
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Overview
Description
3-(Difluoromethyl)-4-(2-ethoxyethoxy)aniline is an organic compound characterized by the presence of a difluoromethyl group and an ethoxyethoxy group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-4-(2-ethoxyethoxy)aniline typically involves the introduction of the difluoromethyl group and the ethoxyethoxy group onto an aniline derivative. One common approach is the difluoromethylation of aniline derivatives using difluoromethylation reagents. The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the aniline core .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-4-(2-ethoxyethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines .
Scientific Research Applications
3-(Difluoromethyl)-4-(2-ethoxyethoxy)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound’s unique properties make it useful in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-4-(2-ethoxyethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The ethoxyethoxy group may also play a role in modulating the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-4-(2-ethoxyethoxy)aniline: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-(Difluoromethyl)-4-(2-methoxyethoxy)aniline: Similar structure but with a methoxyethoxy group instead of an ethoxyethoxy group.
Uniqueness
3-(Difluoromethyl)-4-(2-ethoxyethoxy)aniline is unique due to the specific combination of the difluoromethyl and ethoxyethoxy groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
3-(difluoromethyl)-4-(2-ethoxyethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO2/c1-2-15-5-6-16-10-4-3-8(14)7-9(10)11(12)13/h3-4,7,11H,2,5-6,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOBRCLAOPVAKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=C(C=C1)N)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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